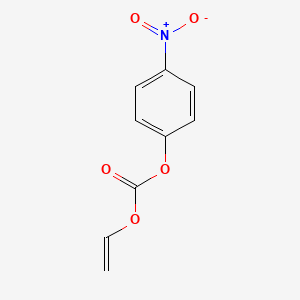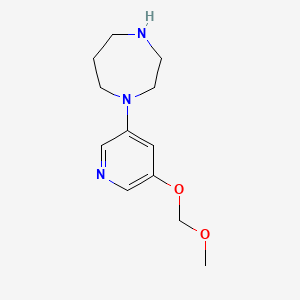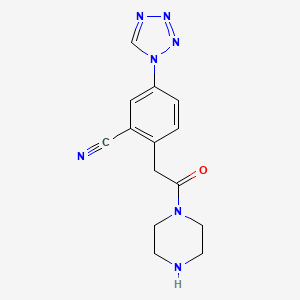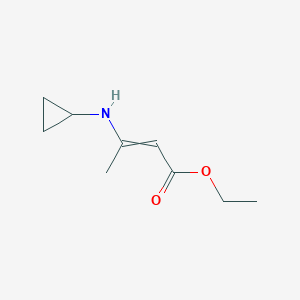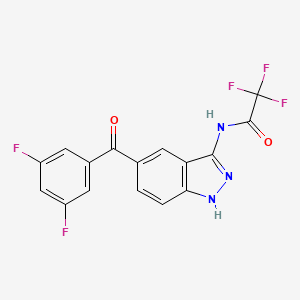
N-(5-(3,5-Difluorobenzoyl)-1H-indazol-3-yl)-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(3,5-Difluorobenzoyl)-1H-indazol-3-yl)-2,2,2-trifluoroacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluorobenzoyl group and a trifluoroacetamide group attached to an indazole ring. Its unique structure imparts specific chemical and physical properties that make it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3,5-Difluorobenzoyl)-1H-indazol-3-yl)-2,2,2-trifluoroacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 3,5-Difluorobenzoyl Chloride: This intermediate is synthesized from 3,5-difluorobenzoic acid by reacting it with thionyl chloride under reflux conditions.
Formation of 5-(3,5-Difluorobenzoyl)-1H-indazole: The 3,5-difluorobenzoyl chloride is then reacted with 1H-indazole in the presence of a base such as triethylamine to form the desired indazole derivative.
Introduction of Trifluoroacetamide Group: The final step involves the reaction of the indazole derivative with trifluoroacetic anhydride in the presence of a catalyst like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-(3,5-Difluorobenzoyl)-1H-indazol-3-yl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The indazole ring can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The trifluoroacetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the trifluoroacetamide group yields the corresponding carboxylic acid derivative.
Applications De Recherche Scientifique
N-(5-(3,5-Difluorobenzoyl)-1H-indazol-3-yl)-2,2,2-trifluoroacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(5-(3,5-Difluorobenzoyl)-1H-indazol-3-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The presence of electron-withdrawing groups enhances its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-(3,5-Difluorobenzoyl)-1H-indazole): Lacks the trifluoroacetamide group but shares the core indazole structure.
3,5-Difluorobenzoyl Chloride: A precursor in the synthesis of the target compound.
Ethyl 3,5-Difluorobenzoylformate: Another derivative of 3,5-difluorobenzoic acid with different functional groups.
Uniqueness
N-(5-(3,5-Difluorobenzoyl)-1H-indazol-3-yl)-2,2,2-trifluoroacetamide is unique due to the combination of the indazole ring, difluorobenzoyl group, and trifluoroacetamide group. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C16H8F5N3O2 |
|---|---|
Poids moléculaire |
369.24 g/mol |
Nom IUPAC |
N-[5-(3,5-difluorobenzoyl)-1H-indazol-3-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C16H8F5N3O2/c17-9-3-8(4-10(18)6-9)13(25)7-1-2-12-11(5-7)14(24-23-12)22-15(26)16(19,20)21/h1-6H,(H2,22,23,24,26) |
Clé InChI |
FWVVISZYLFGQPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)C3=CC(=CC(=C3)F)F)C(=NN2)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


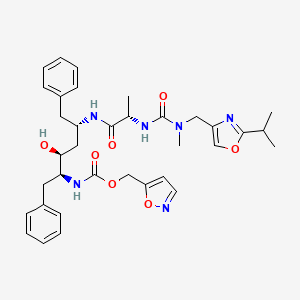
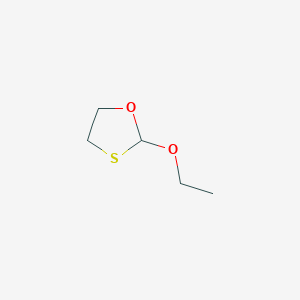
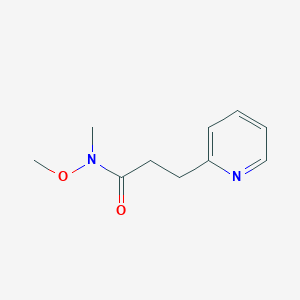
![Ethyl [2-(4-chlorophenyl)-5-phenyl-1,3-thiazol-4-yl]acetate](/img/structure/B8584680.png)
![Ethyl 6-bromo-2-aminobenzo[b]thiophene-3-carboxylate](/img/structure/B8584685.png)
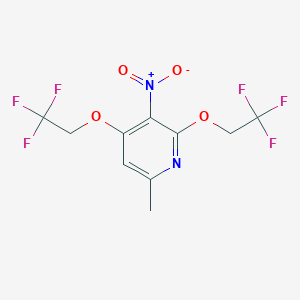
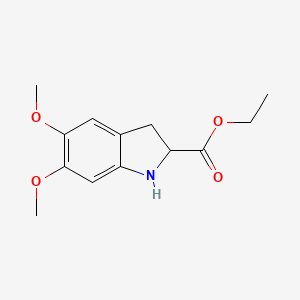
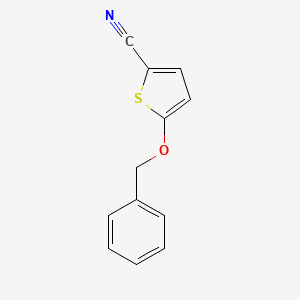
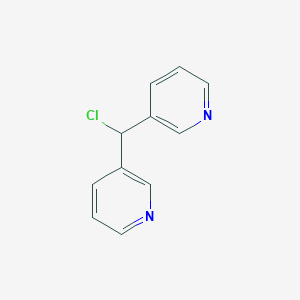
![2,4-Dichloro-5-methyl-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B8584715.png)
